molecular formula C15H13N3O2S B2398820 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-71-4

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2398820
CAS No.: 443671-71-4
M. Wt: 299.35
InChI Key: BFYNEOHPLHWWAA-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, a thioxo group, and a methoxybenzyl substituent

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrido[2,3-d]pyrimidine derivative.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrido[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific structural features, such as the thioxo group and the methoxybenzyl substituent, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one belongs to the pyrido[2,3-d]pyrimidine family, which is known for a variety of biological activities. This article provides a detailed overview of the biological activity associated with this specific compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a pyrido[2,3-d]pyrimidine core with a methoxyphenyl substituent. This structural arrangement is crucial for its biological activity and interaction with various biological targets.

Structural Formula

C15H14N2O1S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_1\text{S}

Antimicrobial Activity

Research has indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for some derivatives were comparable to standard antibiotics like cefotaxime against pathogens such as Staphylococcus aureus and Salmonella typhi .

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer properties. The compound under discussion has shown promise as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has been investigated in several studies. Compounds in the pyrido[2,3-d]pyrimidine family have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .

The biological activities of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Enzymes : The compound acts as an inhibitor for enzymes such as DHFR and certain kinases. This inhibition disrupts critical metabolic pathways in both microbial and cancerous cells.
  • Antioxidant Mechanisms : The presence of the methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species effectively.

Study 1: Antimicrobial Efficacy

A study published in 2022 assessed the antimicrobial activity of various pyrido[2,3-d]pyrimidine derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited MIC values ranging from 6 to 12 µmol/L against Bacillus subtilis and Chlamydia pneumoniae .

Study 2: Anticancer Potential

In another study focused on anticancer activity, derivatives were tested against several cancer cell lines. The results showed that these compounds could significantly reduce cell viability in a dose-dependent manner. Notably, one derivative exhibited an IC50 value comparable to established chemotherapeutics .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-6-4-10(5-7-11)9-18-14(19)12-3-2-8-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYNEOHPLHWWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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